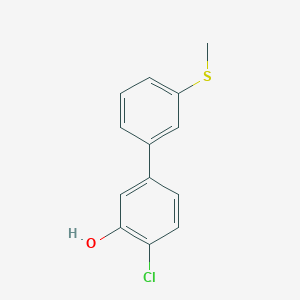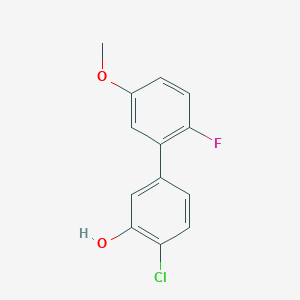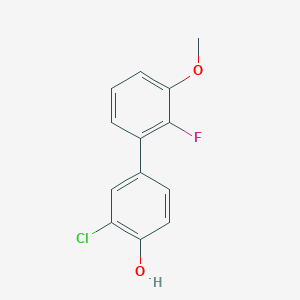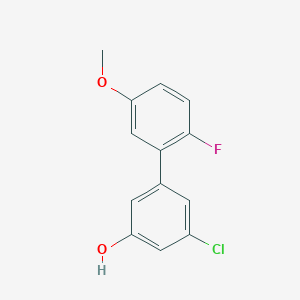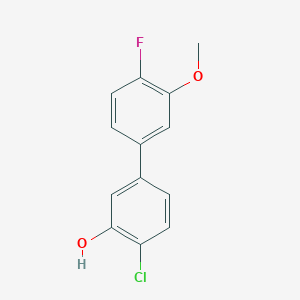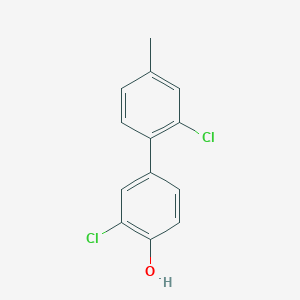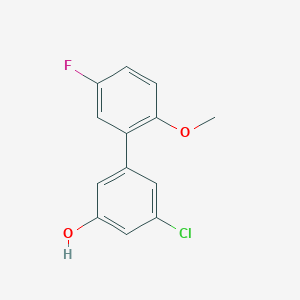
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, also known as 3-CFMP or 4-fluoro-3-methoxy-5-chlorophenol, is a synthetic phenol compound. It is a colorless, water-soluble, crystalline solid with a melting point of 115-116°C. It has a molecular formula of C8H7ClFO2 and a molecular weight of 194.58 g/mol. 3-CFMP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other polymeric materials. Additionally, 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is used in the synthesis of polysaccharides, polypeptides, and other biomolecules.
Mechanism of Action
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% acts as a catalyst in chemical reactions. It catalyzes the reaction of an electrophilic species with an electron-rich species to produce a covalent bond. This reaction is known as electrophilic aromatic substitution. The reaction is the result of the electron-rich species donating a pair of electrons to the electron-deficient species. This allows the formation of a covalent bond between the two species.
Biochemical and Physiological Effects
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other foreign substances in the body. Additionally, 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is a useful reagent in organic synthesis and has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is a hazardous material and should be handled with caution. It is also important to note that 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is a volatile material and should be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% in scientific research. For example, it could be used in the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used in the synthesis of polysaccharides, polypeptides, and other biomolecules. It could also be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials and products.
Synthesis Methods
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is synthesized by a two-step process. In the first step, 4-fluoro-3-methoxyphenol is reacted with chlorine in an aqueous solution of sodium hydroxide. The resulting product is then reacted with sodium hydroxide in an aqueous solution to produce 3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95%. The reaction is carried out at a temperature of 70-80°C and a pressure of 0.1-0.2 MPa.
properties
IUPAC Name |
3-chloro-5-(4-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(2-3-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPATOSGWMHQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685991 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol | |
CAS RN |
1262002-98-1 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


